molecular formula C10H9FN2O B2414676 2-cyano-N-[(2-fluorophenyl)methyl]acetamide CAS No. 566926-12-3

2-cyano-N-[(2-fluorophenyl)methyl]acetamide

Cat. No. B2414676
CAS RN: 566926-12-3
M. Wt: 192.193
InChI Key: XSPYVXIGPJUWJH-UHFFFAOYSA-N
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Description

“2-cyano-N-[(2-fluorophenyl)methyl]acetamide” is an organic compound . Its molecular weight is 192.19 .


Synthesis Analysis

The synthesis of “this compound” can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H9FN2O/c11-9-4-2-1-3-8 (9)7-13-10 (14)5-6-12/h1-4H,5,7H2, (H,13,14) .

Scientific Research Applications

Synthesis and Characterization

2-cyano-N-[(2-fluorophenyl)methyl]acetamide and its derivatives have been a focus of synthesis and characterization studies. For instance, the synthesis of novel acetamides using 3-fluoro-4-cyanophenol as primary compounds has been reported. These compounds were synthesized and their structures were confirmed through various analytical methods including elemental analysis, infrared spectroscopy, and NMR spectroscopy (Yang Man-li, 2008).

Photoreactivity Studies

The compound has also been a subject of photoreactivity studies. For example, the photoreactions of flutamide, which is structurally related to this compound, were studied in different solvents. It was observed that the photoreactions varied with the solvent, indicating the importance of the solvent environment in the photostability and photodegradation of these compounds (Watanabe et al., 2015).

Development of Derivatives and Analogues

Research has also been conducted on the development of ketamine derivatives and analogues. One study focused on the synthesis of a fluoroderivative of ketamine, leading to a new compound with potential advantages over ketamine in terms of effective dose and recovery time. This highlights the significance of chemical modifications in optimizing the properties of pharmacologically active compounds (Moghimi et al., 2014).

Metabolic Pathway Studies

There have been studies on the metabolic pathways of compounds similar to this compound. For instance, the metabolic pathway for the breakdown of methyl cyanide (acetonitrile) in bacteria was elucidated, indicating the conversion of methyl cyanide to various metabolic intermediates, which could be relevant for understanding the metabolism of structurally related compounds (Firmin & Gray, 1976).

Antibacterial Activity

Studies have also explored the antibacterial activity of various acetamide derivatives. One study synthesized derivatives of {2-[2-Sopropyltetrahydropyran-4-yl-4-(4-Fluorophenyl)]Ethyl}Arylamines and found that secondary amine oxalates demonstrated high antibacterial activity. This indicates the potential therapeutic applications of these compounds (Arutyunyan et al., 2013).

Safety and Hazards

While specific safety and hazard information for “2-cyano-N-[(2-fluorophenyl)methyl]acetamide” is not available, it’s generally recommended to handle such compounds with care, avoiding contact with skin and eyes, and to use in well-ventilated areas .

properties

IUPAC Name

2-cyano-N-[(2-fluorophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c11-9-4-2-1-3-8(9)7-13-10(14)5-6-12/h1-4H,5,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPYVXIGPJUWJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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